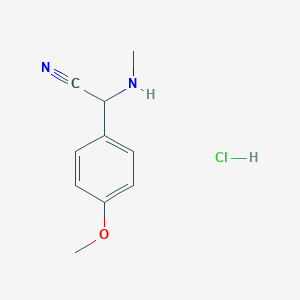
Cyclopropyl-(5-methoxypyridin-3-ylmethyl)-amine
Overview
Description
Cyclopropyl-(5-methoxypyridin-3-ylmethyl)-amine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoenzymatic Synthesis
Cyclopropyl-(5-methoxypyridin-3-ylmethyl)-amine has been utilized as a key chiral intermediate in the synthesis of corticotropin-releasing factor-1 (CRF-1) receptor antagonists. A study by Parker et al. (2012) developed a chemo-enzymatic route to synthesize this compound, highlighting its significance in medicinal chemistry (Parker et al., 2012).
Catalytic Applications
Bénard, Neuville, and Zhu (2010) explored the N-cyclopropylation of anilines and amines using cyclopropylboronic acid, demonstrating the potential of cyclopropyl derivatives in catalytic processes (Bénard et al., 2010).
Nucleophilic Amination
Pang, Kaga, and Chiba (2018) developed a protocol for the nucleophilic amination of methoxypyridines, which is crucial for accessing aminopyridines of medicinal interest. This process demonstrates the compound's role in facilitating complex chemical transformations (Pang et al., 2018).
Synthesis of Antimicrobial Agents
Raju et al. (2010) synthesized derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine and evaluated their antibacterial and antifungal activities. This study underscores the importance of cyclopropyl derivatives in developing new antimicrobial agents (Raju et al., 2010).
Reaction Mechanism Studies
Chen, Ding, Cao, and Lu (2010) investigated the reaction mechanisms of electron-deficient cyclopropyl derivatives, contributing to a deeper understanding of their chemical behavior and potential applications in synthetic organic chemistry (Chen et al., 2010).
Facilitating Synthesis of Heterocycles
Delaunay et al. (2010) reported on the synthesis of furan-fused pyridinones from methoxypyridines, indicating the role of this compound in the synthesis of complex heterocyclic structures (Delaunay et al., 2010).
Structural Characterization
Böck et al. (2021) focused on the structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, which is vital for understanding the compound's physical and chemical properties (Böck et al., 2021).
Metal-Catalyzed Reactions
Archambeau et al. (2015) explored metal-catalyzed ring-opening reactions of cyclopropenes, demonstrating the utility of cyclopropyl derivatives in organic synthesis and catalysis (Archambeau et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
N-[(5-methoxypyridin-3-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-10-4-8(5-11-7-10)6-12-9-2-3-9/h4-5,7,9,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFBCDQOWFSUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


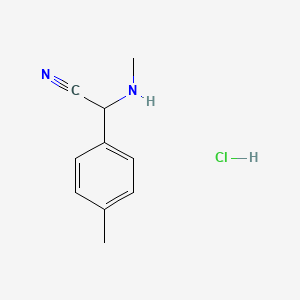
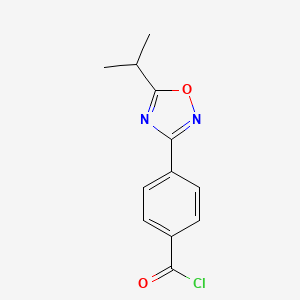
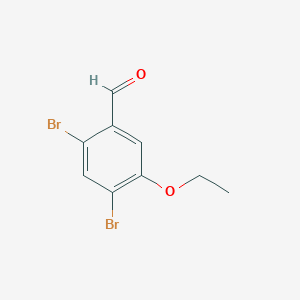
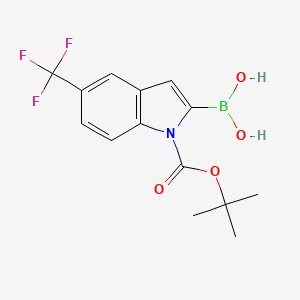
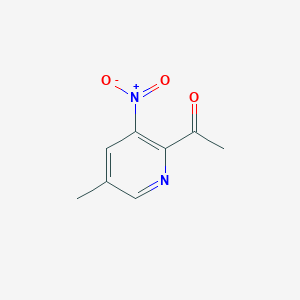
![methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate](/img/structure/B1407104.png)
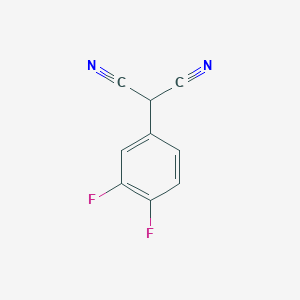
![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate hydrochloride](/img/structure/B1407107.png)
![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407109.png)
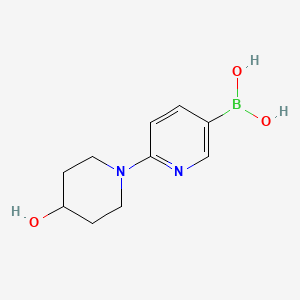
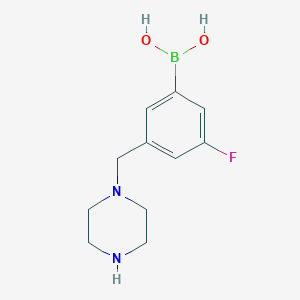

![2-{4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B1407114.png)
